![molecular formula C17H18N2O2S2 B2758390 3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326916-09-9](/img/structure/B2758390.png)
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thienopyrimidine derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also exhibits anti-microbial and anti-viral effects by disrupting the integrity of the cell membrane of pathogens.
实验室实验的优点和局限性
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. It exhibits broad-spectrum biological activities, making it a promising candidate for the development of novel drugs. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in drug development. Moreover, the toxicity and pharmacokinetics of this compound have not been fully characterized, which limits its potential applications in vivo.
未来方向
There are several future directions for the research on 3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to elucidate the mechanism of action of this compound by identifying its molecular targets and signaling pathways. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Moreover, the toxicity and pharmacokinetics of this compound need to be fully characterized to determine its potential applications in vivo. Finally, the development of novel drugs based on the structure of this compound is a promising direction for future research.
合成方法
The synthesis of 3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-phenylethyl mercaptan with 2-bromoethyl methyl ether, followed by the reaction with 2-aminothiophene-3-carboxylic acid. The resulting thienopyrimidine derivative is then subjected to a cyclization reaction to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-microbial and anti-viral activities against a range of pathogens, including bacteria and viruses.
属性
IUPAC Name |
3-(2-methoxyethyl)-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-10-9-19-16(20)15-14(8-12-22-15)18-17(19)23-11-7-13-5-3-2-4-6-13/h2-6,8,12H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOMHHNWLCRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

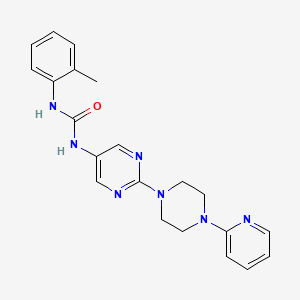
![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)
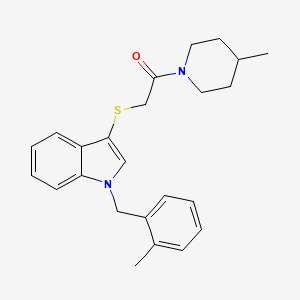
![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)
![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)

![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)
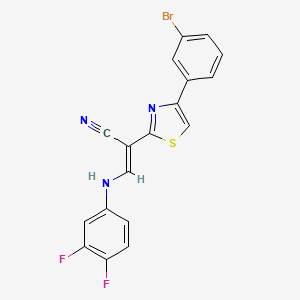
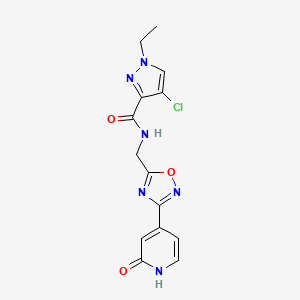
![2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2758320.png)
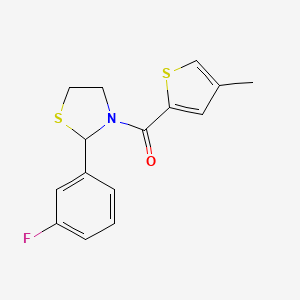

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2758329.png)